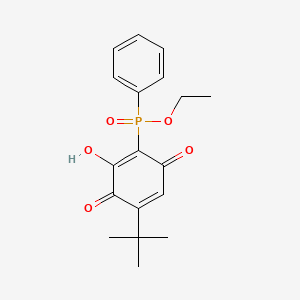
Ethyl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE typically involves multiple steps, including the formation of the cyclohexadienyl ring, the introduction of the tert-butyl group, and the attachment of the phosphinate group. Common reagents used in these steps include tert-butyl chloride, ethyl phosphinate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The phosphinate group plays a crucial role in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHONATE
- ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLSULFONATE
Uniqueness
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21O5P |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
5-tert-butyl-2-[ethoxy(phenyl)phosphoryl]-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H21O5P/c1-5-23-24(22,12-9-7-6-8-10-12)17-14(19)11-13(18(2,3)4)15(20)16(17)21/h6-11,21H,5H2,1-4H3 |
InChI Key |
QILIFOOKTOSGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(C(=O)C(=CC2=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















